Boc-D-2-thienylalanine
Overview
Description
Boc-D-2-thienylalanine (Boc-D-Tyr-OH) is a synthetic amino acid that is used in the field of biochemistry and molecular biology. It is an important building block for the synthesis of peptides and proteins and has been used in a variety of scientific research applications.
Scientific Research Applications
1. Applications in Peptide Science
Protected enantiopure 2-pyrrolylalanine, an analog of Boc-D-2-thienylalanine, has been synthesized for application in peptide science. This compound serves as an electron-rich arylalanine (histidine) analog with π-donor capability. It has been used in peptide chemistry, demonstrating the ability to form unique peptide structures and influencing prolyl amide isomer equilibrium (Doerr & Lubell, 2012).
2. Synthesis of Vasopressin Analogs
Boc-D-2-thienylalanine has been utilized in the synthesis of new vasopressin analogs. These analogs show potential in medical applications due to their biological activity. The synthesis process typically involves a Boc strategy and demonstrates the adaptability of Boc-D-2-thienylalanine in forming peptide bonds (Slaninová et al., 1995).
3. Involvement in Self-Assembly Processes
The compound has been studied for its role in the self-assembly of peptides. For instance, a designed amyloid peptide containing the functional thienylalanine unit has been investigated for its self-assembling properties in aqueous solutions. This research highlights the potential of Boc-D-2-thienylalanine in understanding protein and peptide self-assembly processes (Hamley et al., 2010).
4. Use in Molecular Self-Assembly and Crystal Engineering
Boc-D-2-thienylalanine derivatives have been explored in the field of molecular self-assembly and crystal engineering. This includes understanding the molecular aggregation in crystals and developing new strategies in crystal engineering. These studies provide insights into the intermolecular interactions and their role in self-assembly, crucial for developing new materials (Rajalakshmi et al., 2014).
5. Large-Scale Synthesis for Pharmaceutical Applications
Boc-D-2-thienylalanine has been synthesized on a large scale for use as a pharmaceutical intermediate. This demonstrates its potential in drug development, highlighting the importance of synthesizing non-natural amino acids for improved pharmacokinetic characteristics (Fox et al., 2011).
properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-thiophen-2-ylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-12(2,3)17-11(16)13-9(10(14)15)7-8-5-4-6-18-8/h4-6,9H,7H2,1-3H3,(H,13,16)(H,14,15)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJLISTAWQHSIHL-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CS1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CS1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-D-2-thienylalanine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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